molecular formula C17H27Cl2N3O2 B12276474 Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride CAS No. 1179361-62-6

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Cat. No.: B12276474
CAS No.: 1179361-62-6
M. Wt: 376.3 g/mol
InChI Key: CSXLNAFNBQABDE-UHFFFAOYSA-N
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Description

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a heterocyclic compound featuring a piperidine core substituted with an azetidine ring bearing an aminomethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting central nervous system (CNS) receptors or enzymes.

Properties

CAS No.

1179361-62-6

Molecular Formula

C17H27Cl2N3O2

Molecular Weight

376.3 g/mol

IUPAC Name

benzyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C17H25N3O2.2ClH/c18-10-15-11-20(12-15)16-6-8-19(9-7-16)17(21)22-13-14-4-2-1-3-5-14;;/h1-5,15-16H,6-13,18H2;2*1H

InChI Key

CSXLNAFNBQABDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multiple stepsThe final product is obtained through a series of reactions that include amination, esterification, and hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride typically involves multi-step reactions that incorporate azetidine and piperidine moieties. These structural elements are crucial for the compound's biological activity. The synthetic routes often utilize techniques such as cross-coupling reactions, which have been optimized to yield high purity and yield .

Medicinal Chemistry Applications

  • Pain Management :
    • Compounds similar to benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate have been explored as analogues of known analgesics. Research indicates that modifications to the azetidine structure can enhance potency against pain receptors .
  • Antagonists for Retinol Binding Protein :
    • This compound has potential applications in treating conditions like dry age-related macular degeneration (AMD). Studies have shown that derivatives can serve as bispecific antagonists, effectively lowering plasma levels of retinol binding protein .
  • Arginase Inhibition :
    • This compound has been investigated for its ability to inhibit arginase enzymes, which play a significant role in the urea cycle and are implicated in various diseases. In vitro studies demonstrated promising IC50 values indicating effective inhibition .

Case Studies and Research Findings

StudyFocusFindings
He & Hartwig (2023)Synthesis of Azetidine DerivativesDeveloped efficient methods for synthesizing azetidine derivatives that can act as building blocks for peptides and potential drugs .
PMC9578044 (2020)Bispecific AntagonistsDemonstrated the efficacy of compounds similar to benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine in reducing RBP4 levels in mouse models .
MDPI (2025)Arginase InhibitorsIdentified novel compounds with significant inhibitory effects on human arginase, suggesting therapeutic potential for metabolic disorders .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest structural analogs include:

Compound Name Molecular Formula Key Functional Groups Key Differences Reference
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ Piperidine, benzyl ester, primary amine Lacks azetidine and aminomethyl groups
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid C₁₆H₂₁N₂O₂ Piperidine, azetidine, carboxylic acid Replaces aminomethyl with carboxylic acid
4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride C₈H₁₅FCl₂N₂ Piperidine, fluorinated azetidine Fluorine substitution vs. aminomethyl
Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate C₁₄H₁₆ClNO₃ Piperidine, benzyl ester, chlorocarbonyl Reactive chlorocarbonyl group

Key Observations :

  • This contrasts with the carboxylic acid in 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid, which may reduce membrane permeability due to ionization at physiological pH.
  • Fluorinated analogs (e.g., 4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride) exhibit enhanced metabolic stability and lipophilicity compared to the aminomethyl-substituted compound.
  • The chlorocarbonyl group in Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is highly reactive, enabling facile amide bond formation, whereas the target compound’s aminomethyl group offers stability and opportunities for further functionalization.
Physicochemical Properties
  • Solubility: The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like Benzyl 4-aminopiperidine-1-carboxylate.
  • Stability: The aminomethyl-azetidine group may confer greater hydrolytic stability than the chlorocarbonyl group in Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is prone to nucleophilic attack.

Key Observations :

  • The target compound’s toxicity remains uncharacterized, whereas analogs like 1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid have documented hazards (e.g., H302 for oral toxicity).
  • Chlorocarbonyl-containing compounds (e.g., Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate) pose risks of corrosive damage, necessitating stricter handling protocols.

Biological Activity

Benzyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS No. 1179361-62-6) is a complex organic compound characterized by its unique structural features, including a piperidine ring and an azetidine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of:

  • Molecular Formula : C17H27Cl2N3O2
  • Molecular Weight : 360.33 g/mol
  • Structural Features :
    • A benzyl group
    • An aminomethyl substituent
    • A piperidine ring
    • An azetidine ring

These structural components contribute to its potential biological activities and interactions with various biological targets .

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been compared to similar compounds, revealing a spectrum of effectiveness against various bacterial strains.

Compound NameStructure FeaturesBiological Activity
Benzyl 4-(methylamino)piperidine-1-carboxylatePiperidine ring, methylamino groupAntimicrobial properties
(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylateSimilar piperidine structurePotential CNS effects
Piperidin-4-yl azetidine derivativesAzetidine and piperidine ringsModulation of Janus kinase activity

The unique combination of azetidine and piperidine functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

2. Interaction Studies

Interaction studies have suggested that the compound may interact with various biological targets, influencing its pharmacodynamics and pharmacokinetics. These interactions are critical for understanding the compound’s mechanism of action and therapeutic potential.

3. Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of the bioactivity of this compound in vitro. For instance, studies have shown that it can inhibit growth in specific cancer cell lines, indicating potential anticancer properties:

  • Cell Line Studies : The compound demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values ranging from 3 to 11 μM, showcasing its potency against certain types of cancer .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as:

  • DNA synthesis inhibition
  • Modulation of enzyme activities related to metabolic pathways

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